An In-Depth Technical Guide to the Spectroscopic Analysis of 3,5-Difluoro-2,4-dimethoxyaniline
An In-Depth Technical Guide to the Spectroscopic Analysis of 3,5-Difluoro-2,4-dimethoxyaniline
Introduction
3,5-Difluoro-2,4-dimethoxyaniline is a polysubstituted aromatic amine, a class of compounds that serves as a versatile scaffold in medicinal chemistry and materials science. The precise arrangement of electron-donating (amino, methoxy) and electron-withdrawing (fluoro) groups on the phenyl ring creates a unique electronic and steric environment, making it a valuable building block for targeted synthesis. Accurate structural verification and purity assessment are paramount for its application in any research or development pipeline.
This technical guide provides a comprehensive analysis of the core spectroscopic techniques required to unambiguously characterize 3,5-Difluoro-2,4-dimethoxyaniline. We will delve into Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond presenting raw data, this guide emphasizes the underlying principles and the causal logic behind experimental choices and data interpretation, equipping researchers with the expertise to validate this molecule with confidence.
Molecular Structure and Atom Numbering
A clear understanding of the molecular geometry is the foundation for interpreting spectroscopic data. The structure and IUPAC numbering for 3,5-Difluoro-2,4-dimethoxyaniline are presented below. This numbering will be used consistently throughout the analysis.
Caption: Molecular structure of 3,5-Difluoro-2,4-dimethoxyaniline.
¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. For fluorinated compounds, the analysis is particularly insightful due to the observable coupling between proton and fluorine nuclei (J-coupling).[1][2]
Experimental Protocol: A Self-Validating System
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Sample Preparation: Accurately weigh ~5-10 mg of 3,5-Difluoro-2,4-dimethoxyaniline. The choice of mass is a balance between achieving a high signal-to-noise ratio and conserving the sample.
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Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic molecules and its single, well-characterized residual solvent peak (~7.26 ppm), which does not interfere with the expected signals of the analyte. The deuterium atom provides a stable lock signal for the spectrometer.
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Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion and simplifies the interpretation of complex coupling patterns. Standard acquisition parameters (e.g., 16-32 scans, 5-second relaxation delay) are typically sufficient.
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Referencing: Calibrate the chemical shift axis to the residual CHCl₃ peak at 7.26 ppm or to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Caption: Standard workflow for ¹H NMR analysis.
Predicted Spectrum and Interpretation
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the amine protons, the aromatic proton, and the two non-equivalent methoxy groups.
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Amine Protons (-NH₂): A broad singlet is expected around 3.5-4.5 ppm . The chemical shift and broadness of this peak are highly dependent on concentration, temperature, and solvent due to hydrogen bonding and quadrupole broadening from the nitrogen atom.[3]
-
Methoxy Protons (-OCH₃): Two sharp singlets are predicted, each integrating to 3 protons.
-
C4-OCH₃: Expected around 3.8-3.9 ppm .
-
C2-OCH₃: Expected slightly downfield around 3.9-4.0 ppm due to the anisotropic effect of the adjacent C1-NH₂ and C3-F groups.
-
-
Aromatic Proton (C6-H): This proton is the most informative. It is expected to appear as a triplet in the range of 6.3-6.7 ppm . The multiplicity arises from coupling to the two meta-positioned fluorine atoms (F3 and F5). The coupling constant, ⁴J(H-F), is typically in the range of 1-3 Hz. The upfield shift is due to the strong electron-donating effects of the amino and two methoxy groups.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| -NH₂ | 3.5 - 4.5 | broad singlet | 2H | N/A |
| C4-OCH₃ | 3.8 - 3.9 | singlet | 3H | N/A |
| C2-OCH₃ | 3.9 - 4.0 | singlet | 3H | N/A |
| C6-H | 6.3 - 6.7 | triplet (t) | 1H | ⁴J(H-F) ≈ 1-3 Hz |
¹³C NMR Spectroscopic Analysis
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound, it is instrumental in confirming the carbon backbone and observing the strong coupling between carbon and fluorine atoms (C-F coupling), which is a definitive diagnostic feature.
Experimental Protocol
The sample preparation is identical to that for ¹H NMR. Data is acquired on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. A proton-decoupled experiment is standard, which collapses all C-H splittings into singlets, simplifying the spectrum. However, C-F couplings will remain.
Predicted Spectrum and Interpretation
Eight distinct carbon signals are expected. The aromatic region will show six signals, and the aliphatic region will show two signals for the methoxy carbons. The key diagnostic feature is the large one-bond C-F coupling (¹J(C-F)) and smaller two- and three-bond couplings (²J(C-F), ³J(C-F)).
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Methoxy Carbons (-OCH₃): Two signals are expected around 55-65 ppm .
-
Aromatic Carbons (C1-C6):
-
C3 & C5 (C-F): These carbons will appear far downfield, typically >150 ppm , due to the direct attachment to the highly electronegative fluorine atom. They will be split into a large doublet with a ¹J(C-F) of approximately 230-250 Hz .
-
C2 & C4 (C-O): These carbons, attached to methoxy groups, will also be downfield, likely in the 140-150 ppm range. They will exhibit smaller couplings to the adjacent fluorine atoms. For example, C2 will show a ²J(C-F) coupling to F3, and C4 will show ²J(C-F) couplings to both F3 and F5.
-
C1 (C-N): The carbon bearing the amino group is expected around 130-140 ppm . It will be split by coupling to both F3 and F5 (³J(C-F)).
-
C6 (C-H): This is typically the most upfield aromatic carbon signal, expected around 95-105 ppm . It will be split by coupling to the two meta fluorine atoms (²J(C-F)).
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| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (from C-F coupling) | Predicted Coupling Constant (J) in Hz |
| -OCH₃ Carbons | 55 - 65 | Singlet or small doublet | N/A or small J(C-F) |
| C6 | 95 - 105 | Triplet (t) | ²J(C-F) ≈ 20-30 |
| C1 | 130 - 140 | Triplet (t) | ³J(C-F) ≈ 5-10 |
| C2, C4 | 140 - 150 | Doublet of doublets (dd) or triplet (t) | ²J(C-F) ≈ 15-25 |
| C3, C5 | >150 | Doublet (d) | ¹J(C-F) ≈ 230-250 |
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present.
Experimental Protocol
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Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
Characteristic Vibrational Modes
The IR spectrum of 3,5-Difluoro-2,4-dimethoxyaniline will be dominated by absorptions characteristic of the amine, aromatic ether, and fluoroaromatic functionalities.[3][4][5]
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N-H Stretching: As a primary aromatic amine, two distinct, sharp-to-medium intensity bands are expected in the 3350-3500 cm⁻¹ region.[3] These correspond to the asymmetric and symmetric N-H stretching vibrations.
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C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹ ), while aliphatic C-H stretching from the methoxy groups will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹ ).
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C=C Aromatic Ring Stretching: Several sharp peaks of variable intensity are expected in the 1500-1620 cm⁻¹ region, which are characteristic of the aromatic ring.
-
N-H Bending: A medium to strong absorption is expected around 1600-1640 cm⁻¹ due to the scissoring vibration of the -NH₂ group.[3]
-
C-O Stretching (Aromatic Ether): Two strong, characteristic bands are expected: an asymmetric C-O-C stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1000-1075 cm⁻¹ .
-
C-F Stretching: A very strong, intense absorption band is expected in the 1100-1350 cm⁻¹ range, which is a hallmark of the C-F bond in fluoroaromatic compounds. This may overlap with the C-O stretching bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3350 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1500 - 1620 | Medium to Strong |
| N-H Bend | 1600 - 1640 | Medium to Strong |
| C-F Stretch | 1100 - 1350 | Very Strong |
| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |
| Symmetric C-O-C Stretch | 1000 - 1075 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique that generates a molecular ion and a reproducible fragmentation pattern.
Experimental Protocol
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Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or Gas Chromatography (GC) inlet.
-
Ionization: The sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation. This process typically forms a radical cation known as the molecular ion (M⁺•).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Analysis of Molecular Ion and Fragmentation
-
Molecular Weight: The molecular formula is C₈H₉F₂NO₂. The calculated monoisotopic mass is 189.0598 g/mol .
-
Molecular Ion (M⁺•): A peak at m/z = 189 is expected. Due to the presence of one nitrogen atom, the molecular weight is an odd number, consistent with the Nitrogen Rule.[6] The aromatic nature of the molecule should lead to a relatively stable molecular ion, making it readily observable.
-
Key Fragmentation Pathways:
-
Loss of a Methyl Radical (M-15): A common and favorable fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) to form a stable cation. This would result in a significant peak at m/z = 174 .
-
Loss of Formaldehyde (M-30): Subsequent or alternative fragmentation can involve the loss of a neutral formaldehyde molecule (CH₂O) from the ion at m/z 174, leading to a peak at m/z = 144 .
-
Loss of CO (M-28): Aromatic ethers can also lose a molecule of carbon monoxide, which could contribute to peaks in the spectrum.
-
| m/z Value | Proposed Fragment | Significance |
| 189 | [C₈H₉F₂NO₂]⁺• | Molecular Ion (M⁺•) |
| 174 | [M - CH₃]⁺ | Loss of a methyl radical |
| 144 | [M - CH₃ - CH₂O]⁺ | Subsequent loss of formaldehyde |
Integrated Spectroscopic Analysis
No single technique provides the complete structural picture. The true power of spectroscopic analysis lies in integrating the data from all methods to build an unassailable confirmation of the molecular structure.
Caption: Integrated logic for structural confirmation.
This integrated approach provides multiple, cross-validating points of evidence. The molecular weight from MS is confirmed by the proton and carbon counts from NMR. The functional groups identified by IR (amine, ether, C-F) are confirmed by the specific chemical shifts and coupling patterns in the NMR spectra. The substitution pattern is definitively established by the multiplicity of the single aromatic proton and the distinct C-F coupling constants observed in the ¹³C NMR spectrum.
Conclusion
The spectroscopic profile of 3,5-Difluoro-2,4-dimethoxyaniline is rich with distinct and verifiable features. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a robust and orthogonal dataset for its unequivocal identification. The key signatures—the aromatic proton triplet, the large ¹J(C-F) coupling constant, the characteristic N-H and C-O/C-F IR stretches, and the M-15 fragmentation in the mass spectrum—together form a unique fingerprint for this molecule, ensuring high confidence in its structural assignment for all downstream applications.
References
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Tantillo, D. J., & Lodewyk, M. W. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link][2][7][8]
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Thompson, H. W., & Krueger, P. J. (1954). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 226(1164), 22–35. [Link][10]
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Mukherjee, S., et al. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A, 106(20), 5099–5103. [Link][11]
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Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. [Link]
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Kirsch, P., et al. (2013). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 4(6), 2583-2588. [Link][1]
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University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link][3]
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PubChem. 3,5-Difluoroaniline. National Center for Biotechnology Information. [Link][12]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][6]
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PubChem. 3,5-Difluoro-4-methoxyaniline. National Center for Biotechnology Information. [Link][13]
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PubChem. 2,4-Dimethoxyaniline. National Center for Biotechnology Information. [Link][14]
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